molecular formula C13H12O2S2 B14680692 S-Phenyl phenylmethanesulfonothioate CAS No. 37945-60-1

S-Phenyl phenylmethanesulfonothioate

Cat. No.: B14680692
CAS No.: 37945-60-1
M. Wt: 264.4 g/mol
InChI Key: KSIKELNNQNAGLV-UHFFFAOYSA-N
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Description

S-Phenyl phenylmethanesulfonothioate (CAS: 4403-73-0) is a sulfonothioate compound characterized by a sulfonate group (–SO₂–) bonded to a phenylthio (–S–C₆H₅) moiety. Its synthesis involves the oxidation of phenyl phenylmethyl disulfide (14) using m-chloroperoxybenzoic acid (MCPBA). Specifically, 2 equivalents of MCPBA are required to fully oxidize the disulfide to the sulfonothioate derivative, bypassing the intermediate sulfinothioate stage (S-phenyl phenylmethanesulfinothioate, 6) . This compound is notable for its stability compared to sulfinothioates and serves as a terminal oxidation product in reactions involving thiosulfinates or disulfides.

Properties

CAS No.

37945-60-1

Molecular Formula

C13H12O2S2

Molecular Weight

264.4 g/mol

IUPAC Name

phenylsulfanylsulfonylmethylbenzene

InChI

InChI=1S/C13H12O2S2/c14-17(15,11-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

KSIKELNNQNAGLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)SC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

m-Chloroperoxybenzoic Acid (MCPBA)-Mediated Oxidation

The oxidation of phenyl phenylmethyl disulfide (C6H5S-SCH2C6H5) using m-chloroperoxybenzoic acid (MCPBA) is a widely documented method. In this two-step process:

  • Initial Oxidation : One equivalent of MCPBA selectively oxidizes the alkyl-bonded sulfur atom to yield S-phenyl phenylmethanesulfinothioate (C6H5S(O)SCH2C6H5).
  • Second Oxidation : A second equivalent of MCPBA further oxidizes the sulfinothioate intermediate to the sulfonothioate product.

Reaction Conditions :

  • Solvent: Dichloromethane (DCM) at 0–25°C.
  • Yield: 70–85% after chromatographic purification.

Limitations :

  • Overoxidation to sulfonic acids may occur if excess MCPBA is used.
  • Requires strict temperature control to avoid side reactions.

Hydrogen Peroxide (H2O2)-Based Oxidation

Hydrogen peroxide offers a cost-effective alternative for disulfide oxidation. A recent protocol utilizes 3 equivalents of H2O2 in acetic acid at 40–50°C for 24–48 hours.

Key Advantages :

  • Avoids hazardous peroxides like MCPBA.
  • Scalable for industrial applications (yields: 65–78%).

Mechanistic Insight :

  • H2O2 generates sulfenic acid intermediates, which dimerize to form thiosulfonates via radical recombination.

Nucleophilic Substitution Reactions

Reaction of S-Phenyl Benzenesulfonothioate with Methylating Agents

S-Phenyl benzenesulfonothioate (C6H5S(O)2SC6H5) serves as a versatile precursor. Treatment with methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH) facilitates nucleophilic substitution:

Procedure :

  • Reactants: S-Phenyl benzenesulfonothioate (1.0 equiv), CH3I (2.0 equiv), NaH (1.5 equiv).
  • Solvent: Tetrahydrofuran (THF) at 0°C.
  • Yield: 89–93%.

Side Products :

  • Competing hydrolysis to benzenesulfonic acid if moisture is present.

Lithium Reagent-Mediated Alkylation

Methyllithium (MeLi) enhances reactivity in alkylation reactions. A representative protocol involves:

  • Substrate: S-Phenyl benzenesulfonothioate (1.0 equiv).
  • Reagents: MeLi-LiBr complex (1.8 equiv), ClCH2I (2.0 equiv).
  • Solvent: THF/DMF (5:3 v/v) at 25°C.
  • Yield: 90–95%.

Critical Notes :

  • LiBr stabilizes the intermediate sulfonate anion, preventing undesired side reactions.

Sulfonyl Hydrazide Derivatives as Precursors

N-Bromosuccinimide (NBS)-Catalyzed Synthesis

Sulfonyl hydrazides (RSO2NHNH2) are oxidized to thiosulfonates using NBS under mild conditions:

Optimized Protocol :

  • Substrate: Phenylmethanesulfonyl hydrazide (1.0 equiv).
  • Catalyst: NBS (1.2 equiv), DABCO (1.0 equiv).
  • Solvent: Acetonitrile at 80°C for 2 hours.
  • Yield: 82–88%.

Mechanism :

  • NBS generates sulfinic acid intermediates, which dimerize to form the S–S bond.

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Key Advantages
MCPBA Oxidation MCPBA, DCM 0–25°C, 12–24 h 70–85% High selectivity
H2O2 Oxidation H2O2, acetic acid 40–50°C, 24–48 h 65–78% Cost-effective, scalable
Nucleophilic Substitution CH3I, NaH, THF 0°C, 6 h 89–93% Rapid reaction time
Li Reagent Alkylation MeLi-LiBr, ClCH2I, THF/DMF 25°C, 24 h 90–95% High yields, minimal byproducts
NBS Catalysis NBS, DABCO, acetonitrile 80°C, 2 h 82–88% Mild conditions, short reaction time

Industrial-Scale Synthesis

Reduction-Methylation Protocol

A patent-pending method employs sodium dithionite (Na2S2O4) for the reduction of benzenesulfonyl chloride (C6H5SO2Cl) to phenylmethanesulfinic acid (C6H5SO2H), followed by methylation with dimethyl sulfate:

Steps :

  • Reduction : Na2S2O4 (2.0 equiv) in water at reflux for 4 hours.
  • Methylation : (CH3O)2SO2 (1.5 equiv) at 40–45°C for 2.5 hours.
  • Overall Yield : 85–94%.

Industrial Relevance :

  • Avoids toxic solvents like THF or DMF.
  • Compatible with continuous-flow reactors.

Emerging Methodologies

Electrochemical Oxidation

Preliminary studies suggest that anodic oxidation of phenylmethanethiol (C6H5CH2SH) in the presence of phenyl disulfide (C6H5S-SC6H5) generates S-phenyl phenylmethanesulfonothioate at 1.5 V vs. Ag/AgCl.

Advantages :

  • No exogenous oxidants required.
  • Tunable selectivity via potential control.

Chemical Reactions Analysis

Types of Reactions: S-Phenyl phenylmethanesulfonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

S-Phenyl phenylmethanesulfonothioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of S-Phenyl phenylmethanesulfonothioate involves its interaction with molecular targets through its sulfonothioate group. The compound can undergo electron transfer reactions, leading to the formation of reactive intermediates that interact with various biological and chemical targets. The specific pathways and molecular targets involved depend on the context of its application .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

To contextualize the properties of S-phenyl phenylmethanesulfonothioate, it is essential to compare it with analogous compounds, including sulfinothioates, other sulfonothioates, and precursor disulfides. Key differences in oxidation states, synthetic pathways, and reactivity are summarized below:

Reactivity and Degradation Pathways

  • Sulfinothioates (e.g., compound 6): Undergo peroxidation at the sulfenyl sulfur to form vic-disulfoxides, which decompose into sulfines (R₂C=S=O) and sulfenic acids (RSOH) via cycloelimination . Example: Oxidation of S-phenyl phenylmethanesulfinothioate (6) with MCPBA yields sulfines and transient sulfenic acids.
  • Sulfonothioates (e.g., compound 17): Resist further oxidation due to the fully oxidized sulfonate group. Serve as stable end products in synthetic pathways.

Steric and Electronic Effects

  • Disulfides vs. Sulfonothioates: Disulfides (e.g., 14) are highly reactive toward electrophilic agents like MCPBA, while sulfonothioates are inert under similar conditions.

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